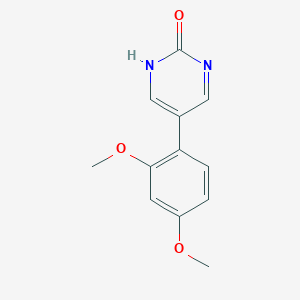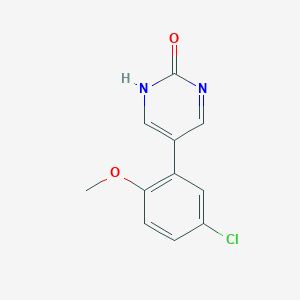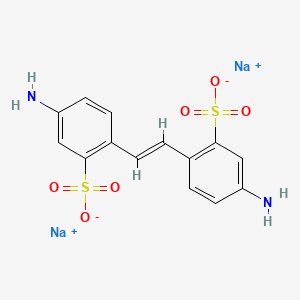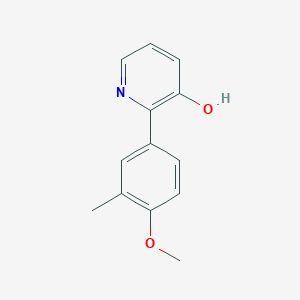![molecular formula C13H13N3O B6285860 N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% CAS No. 1269054-34-3](/img/structure/B6285860.png)
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide” is a chemical compound that has garnered much attention in the research community due to its diverse applications in various fields of industry and research. It’s a derivative of aminophenyl-amide .
Synthesis Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were catalyzed by magnesium oxide nanoparticles .作用機序
Target of Action
The primary targets of N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, also known as NAPThe compound is a subject of ongoing research and its specific targets are yet to be identified .
Biochemical Pathways
It’s common for compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .
Result of Action
Typically, the effects of a compound’s action can range from changes in gene expression to alterations in cellular signaling pathways .
生化学分析
Biochemical Properties
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these enzymes, leading to changes in downstream signaling events. Additionally, N-[3-(6-aminopyridin-3-yl)phenyl]acetamide can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions and influence cellular processes such as cell cycle regulation and apoptosis .
Cellular Effects
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide has been observed to exert various effects on different types of cells. In cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways, including the p53 signaling pathway, which is crucial for regulating cell growth and apoptosis. Furthermore, N-[3-(6-aminopyridin-3-yl)phenyl]acetamide can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways. Additionally, N-[3-(6-aminopyridin-3-yl)phenyl]acetamide can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes. These interactions can result in changes in chromatin structure and gene accessibility, ultimately affecting gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-[3-(6-aminopyridin-3-yl)phenyl]acetamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, nucleotide synthesis, and energy production. By modulating these metabolic pathways, N-[3-(6-aminopyridin-3-yl)phenyl]acetamide can affect cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as cellular uptake rates, binding affinities, and intracellular trafficking pathways. These factors determine the compound’s bioavailability and effectiveness in different tissues .
Subcellular Localization
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and signaling pathways .
特性
IUPAC Name |
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14)15-8-11/h2-8H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTPCVCKVVDELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)










![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)


